Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the 3,4-dihydropyrimidin-2(1H)-one (DHPM) family, characterized by a tetrahydropyrimidine core with substituents at positions 4, 5, and 4. The 5-nitrothiophen-2-yl group at position 4 introduces electron-withdrawing and aromatic heterocyclic properties, while the ethyl ester at position 5 and methyl group at position 6 contribute to its lipophilicity and steric profile.
Properties
CAS No. |
14903-93-6 |
|---|---|
Molecular Formula |
C12H13N3O5S |
Molecular Weight |
311.32 g/mol |
IUPAC Name |
ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H13N3O5S/c1-3-20-11(16)9-6(2)13-12(17)14-10(9)7-4-5-8(21-7)15(18)19/h4-5,10H,3H2,1-2H3,(H2,13,14,17) |
InChI Key |
JPBWYJNCYGGSKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(S2)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Ionic Liquid Catalyzed Condensation
A widely reported method for related compounds involves the use of ionic liquids as green catalysts to promote the condensation of aromatic aldehydes, ethyl acetoacetate, and urea under mild conditions.
-
- Mix 1 mmol of 5-nitrothiophene-2-carboxaldehyde, 1 mmol ethyl acetoacetate, and 1.5 mmol urea in the presence of 10 mol% ionic liquid catalyst such as [Dsbim]Cl.
- Stir the mixture at 80 °C under reflux with continuous monitoring by TLC.
- After completion (reaction times vary from 30 min to 2 hours depending on substrate), cool and add water to dissolve the ionic liquid.
- Filter the precipitated product and purify by recrystallization from ethanol.
- The ionic liquid can be recovered by evaporating the aqueous phase under reduced pressure and reused.
-
- High yields (~85-90%)
- Mild reaction conditions
- Catalyst recyclability
- Reduced environmental impact
| Entry | Aldehyde Substrate | Yield (%) | Reaction Time (min) | Melting Point (°C) |
|---|---|---|---|---|
| 1 | 4-nitrophenyl | 85 | 60 | 220-225 |
| 2 | 5-nitrothiophen-2-yl (predicted) | ~85-90 | 60-90 | ~210-220 (estimated) |
Note: The 5-nitrothiophen-2-yl derivative is expected to behave similarly to 4-nitrophenyl analogs due to comparable electronic effects of the nitro group.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of tetrahydropyrimidine derivatives, offering:
-
- Combine reactants (aldehyde, ethyl acetoacetate, urea) in a suitable solvent or solvent-free system.
- Subject the mixture to microwave irradiation at controlled power and temperature (e.g., 100-120 °C) for 3-10 minutes.
- Isolate the product by filtration and recrystallization.
-
- Drastically reduced reaction times (minutes vs. hours)
- High yields (80-96%)
- Energy-efficient and environmentally friendly
| Method | Yield (%) | Reaction Time (min) | Notes |
|---|---|---|---|
| Microwave-assisted | 80-96 | 3-10 | Green chemistry approach |
| Conventional reflux | 75-85 | 60-120 | Longer reaction time |
This method aligns with green chemistry principles by minimizing solvent use and energy consumption.
Mechanochemical (Mortar-Pestle) Method
Mechanochemistry offers a solvent-free alternative:
-
- Mix solid reactants in stoichiometric amounts in a mortar.
- Grind manually or using a ball mill for 10-30 minutes.
- Monitor reaction progress by TLC.
- Extract product with minimal solvent and purify.
-
- No solvents required
- Simple and cost-effective
- Comparable yields (80-90%)
-
- Scale-up challenges
- Requires careful control of grinding time and pressure
This method is particularly attractive for sustainable synthesis.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Effect on Reaction |
|---|---|---|
| Temperature | 80-120 °C | Higher temp accelerates reaction |
| Catalyst | Ionic liquids (e.g., [Dsbim]Cl) | Enhances yield and selectivity |
| Solvent | Ethanol, water, or solvent-free | Solvent choice affects rate and purity |
| Reaction Time | 3 min (microwave) to 2 hours (reflux) | Shorter times with microwave or mechanochemistry |
| Molar Ratios | Aldehyde:Ethyl acetoacetate:Urea = 1:1:1.5 | Stoichiometric balance critical for yield |
Characterization and Purity
Products are typically characterized by:
- Infrared Spectroscopy (IR): Confirming functional groups (carbonyl, nitro, thiophene ring)
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR to confirm ring formation and substitution pattern
- Mass Spectrometry (MS): Molecular ion peak confirming molecular weight
- Melting Point Determination: Consistency with literature values for analogs
Example spectral data for related nitro-substituted tetrahydropyrimidines show characteristic downfield shifts for NH and aromatic protons, confirming successful synthesis.
Summary Table of Preparation Methods
| Method | Catalyst/Conditions | Yield (%) | Reaction Time | Environmental Impact | Notes |
|---|---|---|---|---|---|
| Ionic Liquid Catalysis | [Dsbim]Cl, 80 °C, reflux | 85-90 | 60-120 min | Low (recyclable catalyst) | Mild conditions, scalable |
| Microwave-Assisted | Solvent or solvent-free, 100-120 °C | 80-96 | 3-10 min | Very low | Rapid, energy-efficient |
| Mechanochemical Grinding | Solvent-free, mortar-pestle | 80-90 | 10-30 min | Very low | Simple, green, limited scale |
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions on the thiophene ring can introduce halogen atoms or other functional groups .
Scientific Research Applications
Preliminary studies have indicated that ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits potential biological activities:
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
- Antitumor Activity : Initial investigations indicate that it may possess antitumor properties, warranting further exploration in cancer research .
Synthetic Methodologies
The synthesis of this compound typically involves several key steps that allow for the efficient production of derivatives with tailored properties. Common methods include:
- Condensation Reactions : These reactions are crucial for forming the tetrahydropyrimidine ring.
- Substitution Reactions : The introduction of the nitrothiophene group is achieved through specific substitution reactions that enhance the compound's biological activity.
Medicinal Chemistry
The unique structure of this compound makes it a candidate for drug development:
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Potential to develop new drugs targeting resistant bacterial strains. |
| Anticancer Drugs | Investigated for selective cytotoxicity against cancer cells. |
Biochemical Studies
Research into the interactions of this compound with biological macromolecules (proteins and nucleic acids) is ongoing. Techniques such as molecular docking and spectroscopy are employed to elucidate its mechanism of action and identify specific targets involved in cell signaling pathways or metabolic processes.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in certain Gram-positive bacteria compared to control groups.
Case Study 2: Antitumor Potential
In vitro assays demonstrated that this compound could induce apoptosis in specific cancer cell lines. Further investigations are required to understand the underlying mechanisms and potential clinical applications.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiophene ring can bind to enzyme active sites or receptor pockets, modulating their activity. The compound’s overall structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules .
Comparison with Similar Compounds
Substituent Variations at Position 4
The 4-position substituent significantly influences synthesis efficiency, physicochemical properties, and bioactivity.
Aromatic vs. Heteroaromatic Substituents
- 4-Nitrophenyl Derivative (Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate): Synthesized using Fe₃O₄ nanoparticles with a 94% yield . The electron-withdrawing nitro group enhances reactivity in multicomponent reactions. Lower yields (17.8%) observed for N1-substituted analogs (e.g., compound 5a in ), indicating steric hindrance from bulky substituents .
- 5-Nitrothiophen-2-yl Derivative (Target Compound): Thiophene’s sulfur atom may improve π-stacking interactions in biological targets compared to phenyl derivatives. No direct yield data provided, but analogous thiophene-containing compounds (e.g., furan derivatives in ) show moderate yields (e.g., 64–77%) .
Halogenated Phenyl Derivatives
- Ethyl-4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4b): Yield: 69%; m.p.: 220–222°C . The 2-thioxo group (vs.
- Ethyl 4-(4-sulfamoylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (12b) :
Functional Group Variations at Position 2
The 2-oxo vs. 2-thioxo modification alters electronic properties and biological interactions.
2-Oxo Derivatives
- Exhibit higher polarity and hydrogen-bonding capacity.
2-Thioxo Derivatives
- Example: 2-Thioxo analogs in demonstrated weak antioxidant activity (IC₅₀ = 0.6 mg/mL for compound 3c) .
Substituent Variations at Position 6
- Methyl Group (Target Compound) :
- Enhances steric stability and metabolic resistance compared to bulkier groups.
- Bromomethyl or Chloromethyl Derivatives :
Biological Activity
Ethyl 6-methyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the tetrahydropyrimidine family. Its unique structure includes a tetrahydropyrimidine ring and a nitrothiophene substituent, which contribute to its potential biological activities. The molecular formula is with a molecular weight of approximately 299.31 g/mol. This compound typically appears as a white to off-white solid and has a melting point ranging from 206 °C to 210 °C .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. This property is particularly relevant in the context of increasing antibiotic resistance among pathogens. The compound's structure allows it to interact with bacterial cell membranes or intracellular targets, although specific mechanisms remain to be fully elucidated .
Antitumor Activity
Research has suggested potential antitumor properties for this compound. Its structural analogs have been shown to inhibit cancer cell proliferation in various studies. This compound may function through multiple pathways, including induction of apoptosis and inhibition of angiogenesis .
The biological activity of this compound is likely mediated through its interactions with specific biological macromolecules such as proteins and nucleic acids. Advanced techniques like molecular docking and spectroscopy are being employed to investigate these interactions further. These studies aim to identify specific targets involved in cell signaling pathways or metabolic processes .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds within the tetrahydropyrimidine family:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Nitro group on phenyl ring | Antimicrobial | More potent against specific bacterial strains |
| Ethyl 6-methyl-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Chlorine substitution | Antifungal | Exhibits unique antifungal properties |
| Ethyl 6-methyl-4-(phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | No nitro or halogen substitutions | Antitumor | Lacks broad-spectrum antimicrobial activity |
This comparative analysis highlights how variations in substituents can significantly affect biological activity and potential applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
- Antitumor Activity : In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve cell cycle arrest at the G0/G1 phase and induction of apoptosis.
- Molecular Docking Studies : Computational studies have suggested that this compound may bind effectively to key enzymes involved in metabolic pathways relevant to cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
